

Application Notes and Protocols for ATP Dipotassium Salt

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Compound of Interest

Compound Name: ATP dipotassium

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, acting as the primary energy currency. The dipotassium salt of ATP is a commonly used form in various biochemical and cellular assays due to its high purity and solubility. These application notes provide detailed protocols for the dissolution, storage, and application of **ATP dipotassium salt** in research settings.

Data Presentation

Solubility of ATP Salts

The solubility of ATP salts is crucial for the preparation of stock solutions. While specific quantitative data for the dipotassium salt in various buffers is not extensively documented, the following table summarizes the available information for ATP salts. It is important to note that the solubility of the dipotassium salt is expected to be comparable to the disodium salt in aqueous solutions.

Solvent/Buffer	ATP Salt Form	Solubility	Reference
Water	Dipotassium Salt	50 mg/mL	[1]
Water	Disodium Salt	50 mg/mL	[2]
PBS (pH 7.2)	Disodium Salt	~10 mg/mL	[3]
Tris Buffer	Disodium Salt	Not specified, but used for pH adjustment	[3]
HEPES Buffer	Dipotassium Salt	Not specified, but commonly used	[4]

Note: When dissolving ATP salts in water, the resulting solution will be mildly acidic (pH ~3.5) [\[2\]](#). It is essential to adjust the pH to the desired range for your specific application.

Stability of ATP Solutions

The stability of ATP solutions is dependent on pH and temperature. ATP is most stable in a slightly acidic to neutral pH range and degrades at extreme pH values. Frozen storage is recommended for long-term stability.

pH Range	Storage Temperature	Stability	Reference
3.5 - 6.8	-20°C (frozen)	Maximum stability	
6.8 - 7.4	-20°C (frozen)	Stable for at least one year	[5]
6.8 - 7.4	4°C	Stable for approximately one week	[5]
< 5	Room Temperature	Decomposition occurs	[6]
> 7.4	Room Temperature	Rapid hydrolysis	[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM ATP Dipotassium Salt Stock Solution

This protocol describes the preparation of a concentrated ATP stock solution, which can be diluted for various applications.

Materials:

- **ATP dipotassium** salt (powder)
- Nuclease-free water
- 1 M KOH or NaOH solution
- pH meter or pH strips
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Weigh out the required amount of **ATP dipotassium** salt powder to prepare a 100 mM solution. The molecular weight of the anhydrous form is 583.36 g/mol .
- Dissolve the powder in a minimal volume of nuclease-free water (e.g., 80% of the final volume).
- Adjust the pH of the solution to 7.0-7.5 by adding small increments of 1 M KOH or NaOH while gently vortexing. Monitor the pH closely. Caution: Do not let the pH become basic, as this will cause hydrolysis of the ATP[7].
- Once the desired pH is reached, bring the solution to the final volume with nuclease-free water.
- (Optional but recommended) Determine the precise concentration of the ATP stock solution by measuring its absorbance at 259 nm using a UV-Vis spectrophotometer. The molar extinction coefficient (ϵ) for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹[1].

- Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.
- Store the aliquots at -20°C or -80°C for long-term storage[5].

Protocol 2: Application of ATP in Cell Culture for Inflammasome Activation

This protocol details the use of ATP to activate the NLRP3 inflammasome in macrophages, a common in vitro model for studying inflammation.

Materials:

- Primed macrophage cell culture (e.g., bone marrow-derived macrophages primed with LPS)
- 100 mM ATP stock solution (prepared as in Protocol 1)
- Cell culture medium
- Sterile-filtered PBS

Procedure:

- Prepare a working solution of ATP by diluting the 100 mM stock solution in sterile cell culture medium to a final concentration of 5 mM[8].
- Carefully remove the existing medium from the primed macrophage culture.
- Gently wash the cells with sterile PBS.
- Add the 5 mM ATP-containing medium to the cells.
- Incubate the cells for the desired time period (typically 30-60 minutes) at 37°C in a CO₂ incubator.
- After incubation, collect the cell supernatant to measure the release of inflammatory cytokines (e.g., IL-1 β) and cell lysates for analysis of inflammasome components (e.g., caspase-1 cleavage).

Protocol 3: Luciferase-Based ATP Assay for ATP Quantification

This protocol provides a general workflow for quantifying ATP concentration using a luciferase-based assay, which is highly sensitive.

Materials:

- Luciferase/luciferin reagent kit
- ATP standard solution
- Samples containing unknown ATP concentrations
- Luminometer
- White or black-walled 96-well plates suitable for luminescence measurements

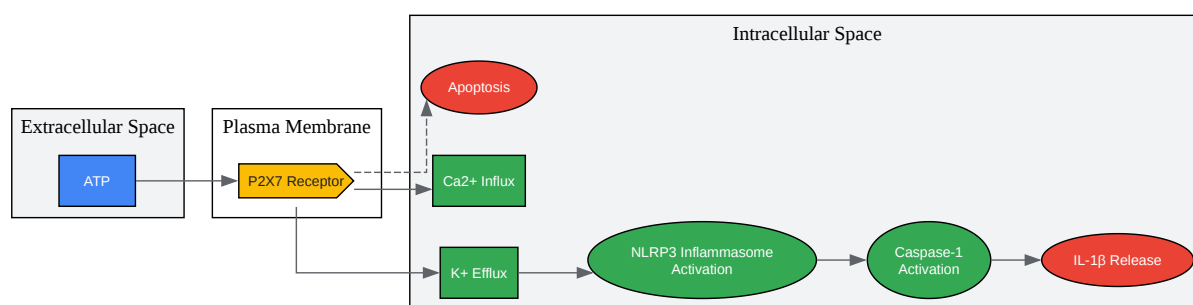
Procedure:

- Prepare a standard curve of ATP using serial dilutions of a known concentration of ATP standard.
- Prepare your samples. For cellular ATP measurement, cells are typically lysed to release intracellular ATP.
- Pipette the standards and samples into the wells of the 96-well plate.
- Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions.
- Add the luciferase/luciferin reagent to each well containing the standards and samples.
- Immediately measure the luminescence using a luminometer^[9]. The light output is proportional to the ATP concentration.
- Calculate the ATP concentration in your samples by comparing their luminescence values to the standard curve.

Mandatory Visualization

Signaling Pathway: ATP-Mediated P2X7 Receptor Activation

Extracellular ATP can act as a signaling molecule by binding to purinergic receptors, such as the P2X7 receptor, which is involved in inflammation and immune responses[6][10][11][12].

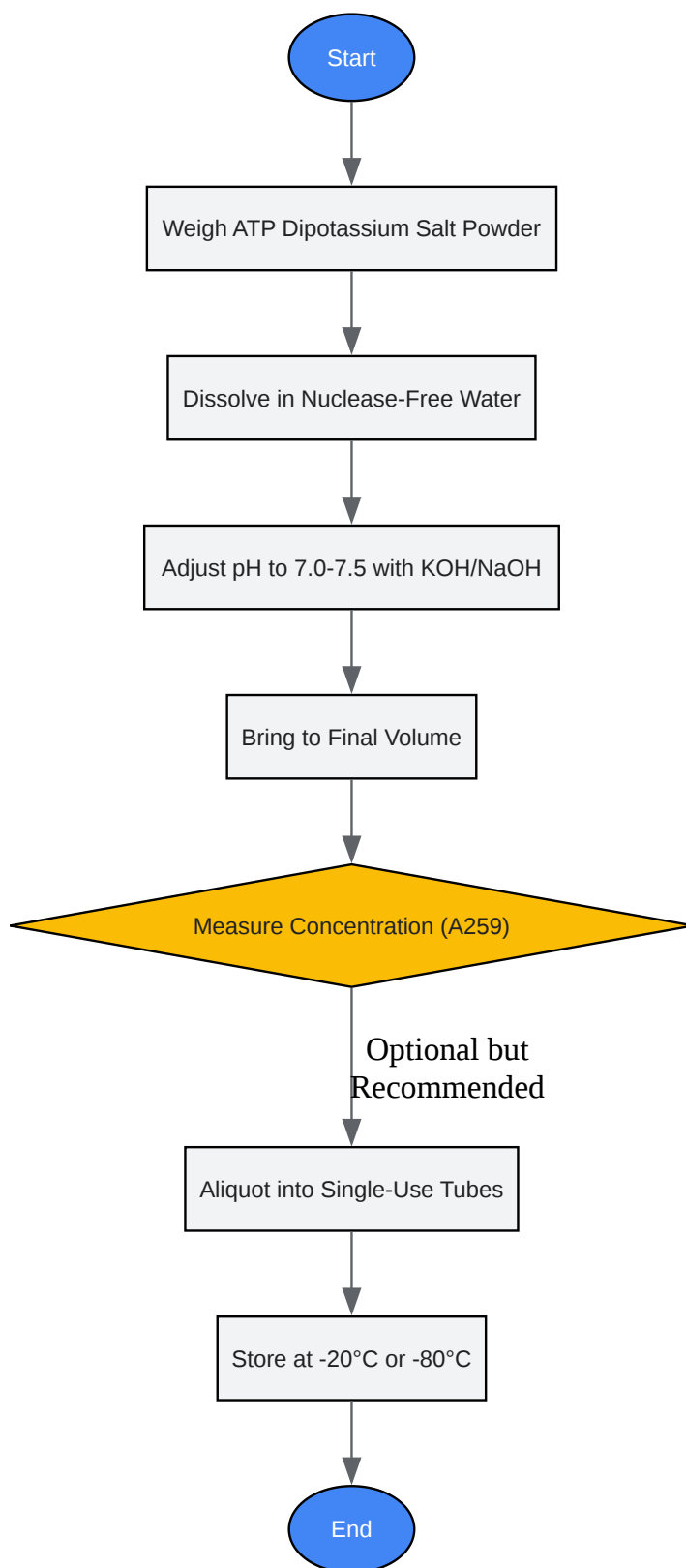


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Caption: ATP-P2X7 signaling pathway leading to inflammasome activation.

Experimental Workflow: Preparation of ATP Stock Solution

A clear workflow is essential for the reproducible preparation of ATP stock solutions.

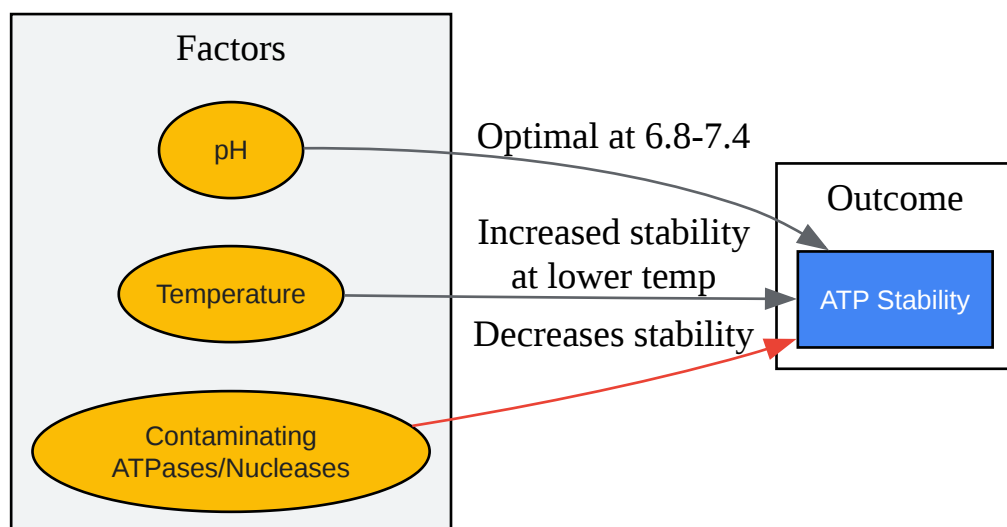


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Caption: Workflow for preparing a stable ATP stock solution.

Logical Relationship: Factors Affecting ATP Solution Stability

Several factors can influence the stability of prepared ATP solutions. Understanding these relationships is key to ensuring the quality of experimental results.



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Caption: Key factors influencing the stability of ATP in solution.

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